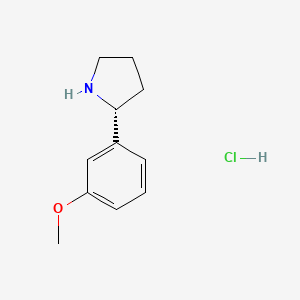
(r)-2-(3-Methoxyphenyl)pyrrolidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“®-2-(3-Methoxyphenyl)pyrrolidine hydrochloride” is a chemical compound with the CAS Number: 1381927-75-8. It has a molecular weight of 213.70 and its molecular formula is C11H16ClNO . It is used in research and has a solid physical form .
Synthesis Analysis
The synthesis of pyrrolidine compounds, including “®-2-(3-Methoxyphenyl)pyrrolidine hydrochloride”, often involves the use of copper(I)/ClickFerrophos complex which catalyzes the asymmetric 1,3-dipolar cycloaddition of methyl N-benzylideneglycinates with electron-deficient alkenes .Molecular Structure Analysis
The molecular structure of “®-2-(3-Methoxyphenyl)pyrrolidine hydrochloride” is represented by the linear formula C11H16ClNO . The compound has a stereogenic carbon, which means it can exist in different stereoisomers .Physical And Chemical Properties Analysis
“®-2-(3-Methoxyphenyl)pyrrolidine hydrochloride” is a solid at room temperature. It has a molecular weight of 213.70 and its molecular formula is C11H16ClNO . It is stored in an inert atmosphere at room temperature .Applications De Recherche Scientifique
Synthesis and Characterization
Several studies have been conducted on the synthesis and characterization of novel compounds related to (R)-2-(3-Methoxyphenyl)pyrrolidine hydrochloride. For instance, the synthesis and characterization of novel organothiophosphorus compounds have been detailed, where reactions of certain dithiadiphosphetane disulfides with hydroxy-substituted compounds led to the formation of new compounds, showcasing a method that might be adaptable for derivatives of (R)-2-(3-Methoxyphenyl)pyrrolidine hydrochloride (Karakus, 2006).
Chemical Reactivity and Structural Analysis
Research into the reactivity of related compounds, such as the study on the stability of new analgesic active compounds in aqueous solutions using HPLC methods, provides insights into the chemical stability and reactivity that could be relevant for (R)-2-(3-Methoxyphenyl)pyrrolidine hydrochloride derivatives (Muszalska & Bereda, 2008).
Applications in Medicinal Chemistry
Significant research has focused on the potential medicinal applications of related compounds. For example, the synthesis and antiinflammatory activities of certain pyrrolidin-2-ones have been explored, suggesting the therapeutic potential of structurally similar compounds in addressing inflammation (Ikuta et al., 1987). Similarly, the synthesis and antitumor activity of pyrrolo[2,3-d]pyrimidine derivatives have been investigated, indicating the relevance of these compounds in developing anticancer therapies (Wang et al., 2011).
Material Science and Coordination Chemistry
In the realm of material science and coordination chemistry, studies such as the synthesis of metal complexes with sterically demanding ligands demonstrate the versatility of pyrrolidine derivatives in forming complex structures with potential applications ranging from catalysis to materials engineering (Nückel & Burger, 2001).
Safety and Hazards
“®-2-(3-Methoxyphenyl)pyrrolidine hydrochloride” is associated with several hazard statements including H302-H315-H319-H335, indicating potential harm if swallowed, skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: wash with plenty of water (P302+P352) .
Propriétés
IUPAC Name |
(2R)-2-(3-methoxyphenyl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-13-10-5-2-4-9(8-10)11-6-3-7-12-11;/h2,4-5,8,11-12H,3,6-7H2,1H3;1H/t11-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQQGPFCOCRKQGR-RFVHGSKJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CCCN2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)[C@H]2CCCN2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(r)-2-(3-Methoxyphenyl)pyrrolidine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Amino-6-(difluoromethyl)-4-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2694713.png)
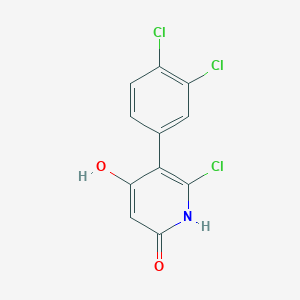
![3-[(4-Bromopyrazol-1-yl)methyl]-N-phenylazetidine-1-carboxamide](/img/structure/B2694720.png)
![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2694722.png)
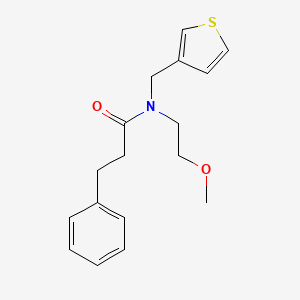
![(E)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-[4-(trifluoromethoxy)anilino]prop-2-en-1-one](/img/structure/B2694724.png)
![1-[4-(4-fluorophenyl)piperazino]-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone](/img/structure/B2694725.png)
![Tert-butyl 2-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-5,5-dimethylmorpholine-4-carboxylate](/img/structure/B2694728.png)
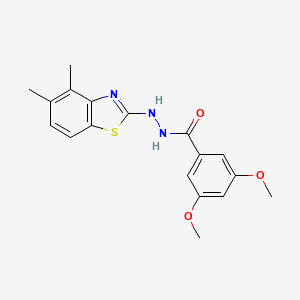
![3-[4-(4-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl}propanamide](/img/structure/B2694731.png)
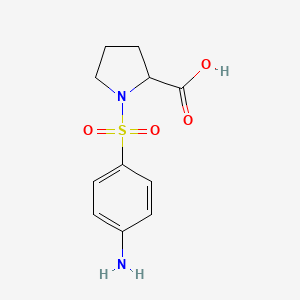

![6-benzyl-2-((3-bromobenzyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2694735.png)